

2,3-Dibromo-2-methylpropionic acid chemical properties

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Compound of Interest

Compound Name: 2,3-Dibromo-2-methylpropionic acid

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An In-depth Technical Guide to the Chemical Properties and Applications of **2,3-Dibromo-2-methylpropionic Acid**

Introduction: A Versatile Halogenated Carboxylic Acid

2,3-Dibromo-2-methylpropionic acid is a halogenated carboxylic acid featuring vicinal dibromides, with one being a tertiary bromide. Its structure, containing multiple reactive centers—a carboxylic acid group, a tertiary alkyl bromide, and a primary alkyl bromide—makes it a potentially versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.

The unique arrangement of functional groups suggests potential for various transformations, including esterification, dehydrobromination to form unsaturated acids, and nucleophilic substitution reactions. Understanding these properties is key to unlocking its synthetic utility.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical entity is fundamental to its application in research and development. This section details the known physical and computed properties of **2,3-**

Dibromo-2-methylpropionic acid.

Nomenclature and Identifiers

- IUPAC Name: 2,3-dibromo-2-methylpropanoic acid[1]
- Synonyms: **2,3-Dibromo-2-methylpropionic acid**, 2,3-Dibromoisobutyric acid[1]
- CAS Number: 33673-74-4[1][2]
- Molecular Formula: C₄H₆Br₂O₂[1][2]
- Canonical SMILES: CC(CBr)(C(=O)O)Br[1]

Caption: 2D Structure of **2,3-Dibromo-2-methylpropionic acid**.

Physical and Computed Properties

Experimental data on the physical properties of **2,3-Dibromo-2-methylpropionic acid** are not widely published.[3] The data presented below are primarily computed values sourced from comprehensive databases like PubChem, which serve as valuable estimates for experimental design.

Property	Value	Source
Molecular Weight	245.90 g/mol	[1][2]
Monoisotopic Mass	243.87345 Da	[2]
Appearance	Not Available	[2]
Melting Point	Not Available	[3]
Boiling Point	Not Available	[3]
XLogP3-AA (Computed)	1.6	[2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	37.3 Å ²	[2]

Spectroscopic Profile (Predicted)

While experimental spectra for **2,3-Dibromo-2-methylpropionic acid** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

- ¹H NMR: The proton NMR spectrum is expected to show two main signals:
 - A singlet for the methyl protons (-CH₃) at approximately 1.8-2.2 ppm.
 - A singlet for the methylene protons (-CH₂Br) at approximately 3.8-4.2 ppm. The exact chemical shifts can be influenced by solvent and concentration. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield (>10 ppm).
- ¹³C NMR: The carbon NMR spectrum should display four distinct signals:
 - A signal for the methyl carbon (-CH₃).
 - A signal for the methylene carbon (-CH₂Br).

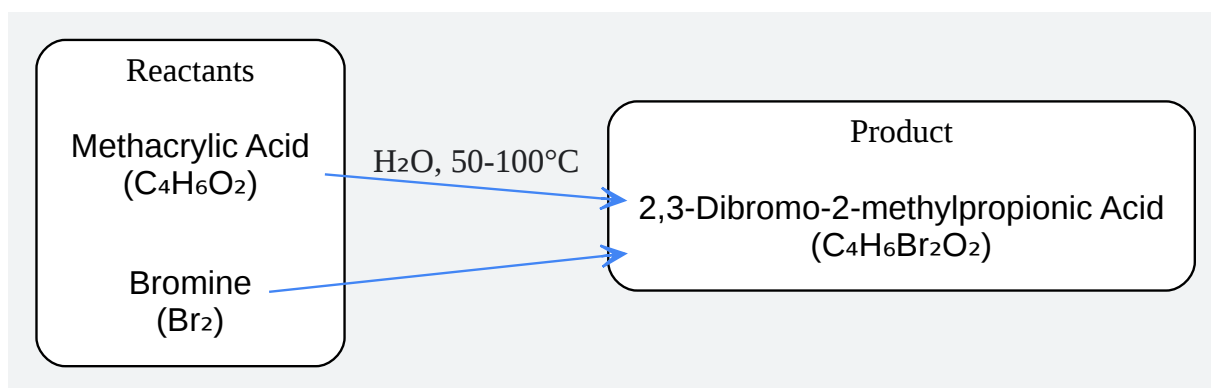
- A signal for the quaternary carbon (-C(Br)-).
- A signal for the carboxyl carbon (-COOH), which would be the most downfield.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
 - A very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm^{-1} .
 - A strong C=O stretching absorption around 1700-1725 cm^{-1} .
 - C-Br stretching vibrations, typically found in the fingerprint region (500-700 cm^{-1}).
- Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a complex fragmentation pattern. Key features would include:
 - A visible molecular ion peak (M^+) with a characteristic isotopic pattern due to the two bromine atoms (^{79}Br and ^{81}Br).
 - Fragments corresponding to the loss of Br ($M-79/81$), COOH ($M-45$), and combinations thereof. The mass spectrum of the related methyl 2,3-dibromo-2-methylpropanoate shows prominent peaks at m/z 179 and 153, corresponding to fragments after loss of bromine and other groups, which suggests a likely fragmentation pathway for the parent acid.^[4]

Synthesis and Purification

The most direct and industrially relevant synthesis of **2,3-Dibromo-2-methylpropionic acid** is via the electrophilic addition of bromine across the double bond of methacrylic acid.

Synthetic Pathway: Bromination of Methacrylic Acid

This reaction proceeds by the classic mechanism of alkene bromination, likely involving a cyclic bromonium ion intermediate, which is then opened by a bromide ion.



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Caption: Synthesis of **2,3-Dibromo-2-methylpropionic acid**.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method, designed for high yield and operational simplicity.[5]

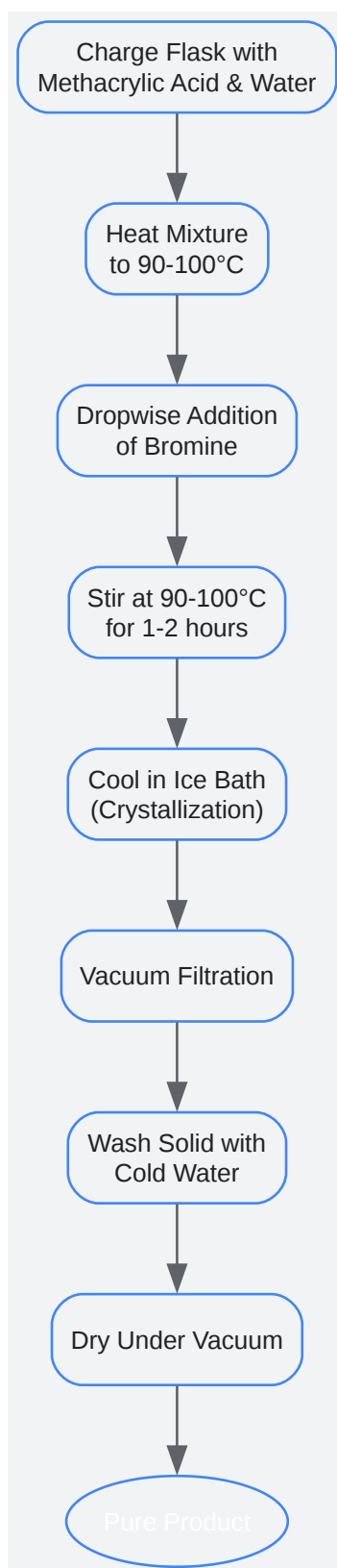
Materials:

- Methacrylic acid (1.0 mol, 86.09 g)
- Bromine (1.05 mol, 167.8 g, 53.8 mL)
- Water
- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.
- Heating mantle and temperature controller.
- Ice bath.

Procedure:

- Reaction Setup: To the three-necked flask, add methacrylic acid (86.09 g) and an equal mass of water (86 mL). Begin stirring the mixture.

- Heating: Heat the aqueous solution of methacrylic acid to the reaction temperature, typically between 90-100°C.[5]
- Addition of Bromine: Slowly add bromine (167.8 g) to the heated solution dropwise via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive fuming.[5]
- Reaction: After the addition is complete, maintain the reaction mixture at 90-100°C with vigorous stirring for 1 to 2 hours to ensure the reaction goes to completion.[5]
- Crystallization and Isolation: After the reaction period, cool the crude product solution in an ice bath to induce crystallization.
- Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two to three portions of cold water to remove any unreacted starting materials and hydrobromic acid.
- Drying: Dry the purified solid product, **2,3-Dibromo-2-methylpropionic acid**, under vacuum to a constant weight. The reported yields for this process are typically high, often exceeding 90%.[5]



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Caption: Experimental workflow for synthesis and purification.

Reactivity and Mechanistic Insights

The synthetic utility of **2,3-Dibromo-2-methylpropionic acid** is derived from the reactivity of its three key functional components: the carboxylic acid, the tertiary alkyl bromide, and the primary alkyl bromide.

Carboxylic Acid Reactivity

The carboxyl group can undergo standard transformations:

- **Esterification:** Reaction with alcohols under acidic catalysis (e.g., H_2SO_4) will yield the corresponding esters. This is a common derivatization and protection strategy.
- **Acid Halide Formation:** Treatment with reagents like thionyl chloride (SOCl_2) or oxalyl chloride will convert the carboxylic acid to the more reactive acyl chloride, a precursor for amides and other derivatives.

Alkyl Halide Reactivity

The two C-Br bonds offer avenues for elimination and substitution reactions.

- **Dehydrobromination:** As a vicinal dibromide, the compound can undergo elimination of two equivalents of HBr to form an alkyne, or one equivalent to form a bromoalkene. Treatment with a base is the standard method to effect this transformation. The regioselectivity (which proton is removed) and stereoselectivity of the resulting alkene will depend heavily on the base used and the reaction conditions. Studies on the dehydrobromination of the similar α,β -dibromohydrocinnamic acid show this to be a facile reaction.
- **Debromination:** Reaction with reducing agents, such as zinc powder in acetic acid, can lead to reductive elimination of both bromine atoms to regenerate an alkene (in this case, methacrylic acid).[6] This reaction is often used as a method for the protection and subsequent deprotection of double bonds.[6]
- **Nucleophilic Substitution:** The primary bromide is more susceptible to $\text{S}_{\text{N}}2$ reactions than the sterically hindered tertiary bromide. Reaction with nucleophiles could selectively replace the primary bromine. However, the tertiary bromide could undergo $\text{S}_{\text{N}}1$ reactions under

appropriate conditions (polar, protic solvent), proceeding through a stabilized tertiary carbocation.[7]

Applications and Research Interest

While specific, large-scale applications for **2,3-Dibromo-2-methylpropionic acid** are not widely documented, its structure makes it a valuable intermediate for specialized organic synthesis. Its utility can be compared to that of related compounds like 2-bromo-2-methylpropionic acid, which is a crucial building block in pharmaceutical synthesis and a well-known initiator for Atom Transfer Radical Polymerization (ATRP).[8][9]

Potential Applications:

- **Synthesis of Novel Monomers:** Dehydrobromination can yield α -bromoacrylic acid or methylpropynoic acid derivatives, which are functionalized monomers for polymer synthesis.
- **Precursor to Heterocycles:** The multiple reactive sites could be exploited in intramolecular reactions to form lactones or other heterocyclic systems.
- **Fragment for Drug Discovery:** As a small, functionalized molecule, it can be used as a starting point for the synthesis of compound libraries for screening in drug discovery programs. The α -bromo acid moiety is a useful precursor for α -hydroxy and α -amino acids.
[10]

Safety and Handling

2,3-Dibromo-2-methylpropionic acid is classified as a hazardous substance and must be handled with appropriate precautions.

- **GHS Hazard Classification:**
 - **Skin Corrosion/Irritation:** Category 1B (H314: Causes severe skin burns and eye damage).
[1]
 - **Skin Sensitization:** Category 1 (H317: May cause an allergic skin reaction).[1]
- **Precautionary Measures:**

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

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